molecular formula C9H9FO B1341513 2-(4-Fluorophenyl)-3-methyloxirane

2-(4-Fluorophenyl)-3-methyloxirane

Cat. No.: B1341513
M. Wt: 152.16 g/mol
InChI Key: CAZZJCNYSROITF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-3-methyloxirane is an epoxide derivative characterized by a fluorophenyl substituent at the 2-position and a methyl group at the 3-position of the oxirane ring. Its synthesis was first reported by Buu-Hoi & Jacquignon (1949) and later revisited by Kraus & Guo (2009), employing methods involving condensation reactions of fluoro-substituted precursors . The compound crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 7.790 Å, b = 17.125 Å, c = 8.811 Å, and α = 110.274° . Structural studies highlight its unique packing arrangement, where the indole N–H group engages in non-conventional interactions with π-systems rather than classical hydrogen bonds .

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-methyloxirane

InChI

InChI=1S/C9H9FO/c1-6-9(11-6)7-2-4-8(10)5-3-7/h2-6,9H,1H3

InChI Key

CAZZJCNYSROITF-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Oxiranes

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 2-(4-Fluorophenyl)-3-methyloxirane and analogous compounds:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
This compound 4-Fluorophenyl, methyl C₁₅H₁₂FN 225.26 Monoclinic crystal structure; unique π-interactions
2-(4-Methoxyphenyl)-3-methyloxirane 4-Methoxyphenyl, methyl C₁₀H₁₂O₂ 164.20 Epoxyanethole; used in flavor/fragrance synthesis
2-(3-Chloro-4-fluorophenyl)oxirane 3-Chloro-4-fluorophenyl C₈H₆ClFO 172.58 Intermediate for agrochemicals; higher halogen reactivity
2-[[4-(Phenylmethoxy)phenoxy]methyl]oxirane Benzyl-protected phenoxy C₁₉H₂₀O₃ 296.36 Laboratory precursor; acute oral toxicity (H302)
Key Observations:
  • Substituent Effects : The fluorine atom in this compound enhances electronegativity, influencing reactivity and crystal packing compared to methoxy (electron-donating) or chloro-fluoro (halogenated) analogs .
  • Crystallography: The title compound’s monoclinic structure contrasts with simpler analogs like 2-(4-Methoxyphenyl)-3-methyloxirane, which lacks reported detailed crystallographic data .

Reactivity and Functionalization

  • Halogenated Derivatives : The chloro-fluoro substituent in 2-(3-chloro-4-fluorophenyl)oxirane increases electrophilicity, making it more reactive toward nucleophiles (e.g., in agrochemical synthesis) compared to the title compound .

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